3-bromo-9-(4-chlorophenyl)-9H-carbazole
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Overview
Description
3-bromo-9-(4-chlorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine and chlorine substituents in this compound makes it a valuable intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9-(4-chlorophenyl)-9H-carbazole typically involves the bromination of 9-(4-chlorophenyl)-9H-carbazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the carbazole ring in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-9-(4-chlorophenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.
Reduction: Reduction reactions can remove the bromine or chlorine substituents, leading to the formation of simpler carbazole derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce 9-(4-chlorophenyl)-9H-carbazole. Substitution reactions can lead to a variety of functionalized carbazole derivatives.
Scientific Research Applications
3-bromo-9-(4-chlorophenyl)-9H-carbazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Mechanism of Action
The mechanism by which 3-bromo-9-(4-chlorophenyl)-9H-carbazole exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The presence of bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
9-phenyl-9H-carbazole: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.
3-bromo-9H-carbazole: Contains a bromine atom but lacks the 4-chlorophenyl group, resulting in different electronic properties.
9-(4-chlorophenyl)-9H-carbazole: Contains the 4-chlorophenyl group but lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
3-bromo-9-(4-chlorophenyl)-9H-carbazole is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and versatility in chemical synthesis. These substituents also contribute to its potential biological activities and applications in materials science.
Properties
IUPAC Name |
3-bromo-9-(4-chlorophenyl)carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN/c19-12-5-10-18-16(11-12)15-3-1-2-4-17(15)21(18)14-8-6-13(20)7-9-14/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVDTVVYQFVEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)Cl)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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